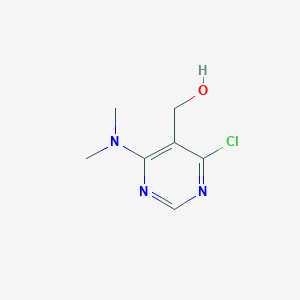

(4-Chloro-6-(dimethylamino)pyrimidin-5-yl)methanol

描述

属性

IUPAC Name |

[4-chloro-6-(dimethylamino)pyrimidin-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3O/c1-11(2)7-5(3-12)6(8)9-4-10-7/h4,12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASKHSFWKGLHIAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=NC=N1)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423029-78-0 | |

| Record name | (4-chloro-6-(dimethylamino)pyrimidin-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Chlorination and Amination

- Chlorination at the 4-position is commonly achieved using reagents like phosphorus oxychloride (POCl₃) or trifluoromethanesulfonic anhydride under controlled low temperatures (0°C to room temperature) to avoid overreaction or degradation.

- The dimethylamino group at the 6-position is introduced via nucleophilic aromatic substitution, typically by reacting the chlorinated pyrimidine intermediate with dimethylamine under basic conditions.

Hydroxymethyl Group Formation

- The hydroxymethyl group at the 5-position can be introduced by reduction of a corresponding aldehyde or nitrile precursor or by nucleophilic substitution of a suitable leaving group with formaldehyde derivatives or hydroxymethylating agents.

- For example, reduction of a 5-formylpyrimidine derivative with mild reducing agents yields the hydroxymethyl functionality.

Detailed Reaction Procedure Example

A representative synthetic route adapted from related pyrimidine syntheses includes:

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Starting pyrimidine derivative | Functionalization at 5-position to introduce aldehyde or nitrile group | - | Precursor preparation |

| 2 | Phosphorus oxychloride (POCl₃), pyridine | Chlorination at 4-position under reflux or 0°C to room temperature | 80-90 | Careful temperature control |

| 3 | Dimethylamine, base (e.g., triethylamine) | Nucleophilic aromatic substitution at 6-position | 75-85 | Anhydrous conditions preferred |

| 4 | Reducing agent (e.g., sodium borohydride) | Reduction of 5-position aldehyde to hydroxymethyl group | 70-80 | Mild conditions to avoid side reactions |

| 5 | Purification by silica gel chromatography | Isolation of pure this compound | - | Use of chloroform/ethyl acetate mixtures |

Experimental Findings and Optimization

- Temperature Control: Reactions involving chlorination and amination require precise temperature control (often 0°C to 20°C) to maximize selectivity and yield.

- Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF) or chloroform are preferred for nucleophilic substitution steps due to their ability to dissolve both organic and inorganic reagents and stabilize intermediates.

- Base Selection: Organic bases like triethylamine or inorganic bases such as cesium carbonate are employed to neutralize acids formed during substitution reactions and to promote nucleophilicity.

- Purification: Silica gel column chromatography with gradient elution (e.g., 0–10% methanol in chloroform or ethyl acetate in hexane) effectively separates the target compound from by-products.

Research Data Summary Table

| Parameter | Details |

|---|---|

| Chlorination reagent | Phosphorus oxychloride (POCl₃), trifluoromethanesulfonic anhydride |

| Amination reagent | Dimethylamine |

| Solvents | Chloroform, DMF, ethanol |

| Temperature range | -78°C to 120°C (depending on step) |

| Reaction time | 1 hour to several days (depending on reaction) |

| Purification method | Silica gel chromatography |

| Typical yields | 60–90% per step |

| Analytical techniques | ¹H-NMR, MS (ESI/APCI), melting point determination |

Representative Literature and Patent Insights

- A study on pyrimidine derivatives highlights the use of POCl₃ for chlorination and subsequent nucleophilic substitution by dimethylamine to install the 6-(dimethylamino) group, followed by reduction to introduce the hydroxymethyl substituent at the 5-position.

- Patent literature describes solvent systems including alcohols, ketones, ethers, and polar aprotic solvents for preparation steps, emphasizing temperature control between -30°C and 20°C during sensitive transformations.

- Analytical data from research articles confirm the structure and purity of the compound by ¹H-NMR and mass spectrometry, with characteristic signals for the dimethylamino and hydroxymethyl groups.

The preparation of this compound involves a multi-step synthetic approach focusing on selective chlorination, nucleophilic substitution with dimethylamine, and hydroxymethyl group introduction via reduction. Control of reaction parameters such as temperature, solvent, and base is critical to achieving high yields and purity. Purification commonly employs silica gel chromatography, and characterization is performed using NMR and mass spectrometry.

This synthesis is well-documented in the literature and patent sources, providing a reliable framework for laboratory preparation and potential scale-up.

化学反应分析

(4-Chloro-6-(dimethylamino)pyrimidin-5-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The chloro group can be reduced to form the corresponding amine.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like ammonia or thiols for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Chemical Synthesis

Intermediate in Synthesis

(4-Chloro-6-(dimethylamino)pyrimidin-5-yl)methanol serves as an important intermediate in the synthesis of various pyrimidine derivatives. These derivatives are crucial in developing pharmaceuticals and agrochemicals due to their diverse biological activities. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing for the creation of new derivatives with potentially enhanced properties .

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Oxidation | Hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid. |

| Reduction | Chloro group can be reduced to form the corresponding amine. |

| Substitution | Chloro group can be substituted with nucleophiles like amines or thiols to create new derivatives. |

Biological Research

Antimicrobial and Antiviral Properties

Research has indicated that this compound exhibits potential antimicrobial and antiviral activities. Studies are ongoing to explore its efficacy against various pathogens, making it a candidate for further development in therapeutic applications .

Mechanism of Action

The compound's mechanism of action involves interaction with specific molecular targets, where the chloro and dimethylamino groups play significant roles in binding to target enzymes or receptors. This interaction may modulate their activity, contributing to its biological effects .

Pharmaceutical Applications

Therapeutic Potential

There is growing interest in this compound for its potential therapeutic applications, particularly in treating diseases such as cancer and infectious diseases. Its structural properties allow it to be considered for drug design focused on targeting specific pathways involved in disease progression .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in producing specialty chemicals, including dyes and polymers. Its unique properties make it suitable for developing materials with specific functionalities .

作用机制

The mechanism of action of (4-Chloro-6-(dimethylamino)pyrimidin-5-yl)methanol involves its interaction with specific molecular targets and pathways. The chloro and dimethylamino groups play a crucial role in its binding to target enzymes or receptors, modulating their activity. The hydroxymethyl group may also contribute to its overall biological activity by enhancing its solubility and facilitating its transport within biological systems .

相似化合物的比较

Comparison with Similar Compounds

The structural and functional attributes of (4-Chloro-6-(dimethylamino)pyrimidin-5-yl)methanol are compared below with analogous pyrimidine and triazine derivatives.

Structural Analogues in the Pyrimidine Family

2.1.1. (4-(Dimethylamino)-2-(methylthio)pyrimidin-5-yl)methanol

- Molecular Formula : C₈H₁₃N₃OS

- Key Differences: Substitution at the 2-position: Methylthio (-SMe) instead of a hydrogen atom. Impact: The methylthio group enhances electrophilicity at the 2-position, enabling nucleophilic substitution reactions (e.g., with amines or alkoxides) that are less feasible in the chloro-dimethylamino analogue .

- Applications : Used in the synthesis of sulfur-containing heterocycles, where the methylthio group acts as a leaving group or participates in thiol-exchange reactions .

2.1.2. 4-Chloro-6-(dialkylamino)pyrimidine-5-carboxaldehydes

- General Formula: C₆H₅ClN₃O (for dimethylamino variant).

- Key Differences: Aldehyde (-CHO) at the 5-position instead of hydroxymethyl (-CH₂OH). Impact: The aldehyde group facilitates condensation reactions (e.g., with hydrazines or amines) to form Schiff bases or imines, which are pivotal in constructing fused-ring systems like thienopyrimidines .

- Applications: Precursors for one-pot syntheses of 5,6-disubstituted thieno[2,3-d]pyrimidines via thiophene ring-forming sequences .

Triazine Derivatives

2.2.1. 4,6-Dichloro-N,N-dimethyl-1,3,5-triazine-2-amine

- Molecular Formula : C₅H₇Cl₂N₅.

- Key Differences :

- Applications : Agricultural chemicals and crosslinking agents in resins .

Functional Group Comparison

生物活性

(4-Chloro-6-(dimethylamino)pyrimidin-5-yl)methanol is a pyrimidine derivative with the molecular formula C7H10ClN3O. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of functional groups such as a chloro group, a dimethylamino group, and a hydroxymethyl group enhances its solubility and biological transport properties, which may contribute to its overall efficacy in various therapeutic applications.

Chemical Structure and Properties

The structural characteristics of this compound are crucial for its biological activity:

- Chloro Group : Located at the 4th position, this group can influence the compound's reactivity and interaction with biological targets.

- Dimethylamino Group : Situated at the 6th position, it may enhance binding affinity to certain receptors or enzymes.

- Hydroxymethyl Group : At the 5th position, this group is believed to improve solubility and facilitate transport across biological membranes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The mechanism involves:

- Binding to Enzymes/Receptors : The chloro and dimethylamino groups enable binding to various enzymes or receptors, modulating their activity.

- Chemical Reactions : The compound can undergo oxidation, reduction, and substitution reactions, allowing for the formation of diverse derivatives that may exhibit varying biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated for its effectiveness against various pathogens, showcasing potential as an antimicrobial agent. Studies have highlighted its inhibitory effects on bacterial growth, particularly against Gram-positive strains .

Antiviral Activity

The compound has also been investigated for antiviral applications. Its structural similarities with other pyrimidine derivatives suggest potential efficacy against viral infections. Preliminary studies indicate that it may inhibit viral replication through interference with viral enzymes .

Anticancer Potential

In vitro studies have explored the anticancer potential of this compound. It has been tested against several cancer cell lines, demonstrating cytotoxic effects. The compound's mechanism may involve apoptosis induction and inhibition of tumor cell proliferation. Notably, it has shown promise in targeting specific pathways involved in cancer progression .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 4-Chloro-6-(methylamino)pyrimidin-5-yl)methanol | Methylamino instead of dimethylamino | Moderate antibacterial activity |

| 4-Chloro-6-(dimethylamino)pyrimidin-5-yl)ethanol | Ethanol instead of hydroxymethyl | Reduced solubility |

| 4-Chloro-6-(dimethylamino)pyrimidin-5-yl)amine | Amino group instead of hydroxymethyl | Increased reactivity but lower solubility |

This table illustrates how variations in functional groups can significantly affect the biological activity and solubility characteristics of pyrimidine derivatives.

Case Studies

- Antimicrobial Efficacy : A study conducted on various pyrimidine derivatives, including this compound, revealed that it exhibited significant antimicrobial activity against Staphylococcus aureus with an MIC value of 0.25 µg/mL .

- Cytotoxicity Against Cancer Cell Lines : In a recent investigation involving multiple cancer cell lines (A549, MCF7), this compound demonstrated IC50 values ranging from 0.01 µM to 8.12 µM, indicating potent cytotoxic effects and potential as an anticancer agent .

- Mechanistic Studies : Further analysis showed that the compound induces apoptosis in cancer cells through caspase activation pathways, providing insights into its mechanism as a potential therapeutic agent .

常见问题

Q. What are the recommended synthetic routes for (4-Chloro-6-(dimethylamino)pyrimidin-5-yl)methanol, and how can reaction conditions be optimized for academic-scale production?

- Methodological Answer: A common approach involves using commercial pyrimidine derivatives (e.g., 2-methylthio-4-methylpyrimidine) as starting materials. Introduce the hydroxymethyl group at the 5-position via nucleophilic substitution under alkaline conditions (e.g., NaOH) with formaldehyde. Optimize yield by controlling reaction temperature (60–80°C) and solvent polarity (methanol/water mixtures). Catalysts like DBU (1,8-diazabicycloundec-7-ene) can enhance reaction efficiency by stabilizing intermediates . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity.

Q. How can researchers characterize the molecular structure of this compound using spectroscopic and crystallographic methods?

- Methodological Answer:

- NMR Spectroscopy: Assign signals using - and -NMR. The hydroxymethyl proton (-CHOH) typically appears as a singlet at δ 4.5–5.0 ppm, while dimethylamino protons resonate as a singlet at δ 2.8–3.2 ppm .

- X-ray Crystallography: Use the CCP4 suite for structural determination. Crystallize the compound in methanol/ethyl acetate and collect diffraction data (λ = 1.5418 Å). Refine the structure with programs like REFMAC5 to resolve bond angles and torsional strain .

Q. What factors influence the stability of this compound under different storage conditions?

- Methodological Answer: Stability is sensitive to light and temperature. Store at –20°C in amber vials to prevent photodegradation. Monitor decomposition via HPLC (C18 column, acetonitrile/water mobile phase) over 30 days. Hydrolysis of the hydroxymethyl group is accelerated in acidic conditions (pH < 5), so neutral buffers are recommended for biological assays .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the electronic properties and reaction pathways of this compound?

- Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Use Gaussian 16 with B3LYP/6-31G(d) basis set.

- Molecular Dynamics (MD): Simulate solvation effects in water or DMSO using GROMACS. Analyze hydrogen-bonding interactions between the hydroxymethyl group and solvent molecules .

- Docking Studies: Dock the compound into protein targets (e.g., kinases) using AutoDock Vina. Validate binding poses with crystallographic data from the RCSB PDB .

Q. How can researchers resolve contradictions in bioactivity data between this compound and structurally similar compounds?

- Methodological Answer: Perform structure-activity relationship (SAR) studies by synthesizing analogs with substitutions at the 4-chloro or dimethylamino groups. Compare IC values against fungal targets (e.g., Candida albicans) using microbroth dilution assays. For example, replacing the dimethylamino group with a piperazine moiety increases polarity and may alter membrane permeability . Cross-validate results with metabolomics profiling to identify off-target effects.

Q. What are the mechanistic implications of substituent effects on the reactivity of the pyrimidine ring in this compound?

- Methodological Answer: The electron-donating dimethylamino group at position 6 activates the pyrimidine ring for electrophilic substitution, while the 4-chloro substituent directs reactivity to the 5-hydroxymethyl position. Investigate using kinetic isotope effects (KIE) in deuterated solvents. Compare reaction rates with analogs lacking the dimethylamino group (e.g., 4,6-dichloropyrimidine derivatives) to quantify electronic contributions. Use LC-MS to track intermediates in real time .

Data Contradiction Analysis

- Example Scenario: Conflicting reports on antimicrobial efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。